molecular formula C13H10BrN3 B11840329 4-(6-Bromoimidazo[1,2-a]pyridin-2-yl)aniline CAS No. 774239-23-5

4-(6-Bromoimidazo[1,2-a]pyridin-2-yl)aniline

Cat. No.: B11840329
CAS No.: 774239-23-5
M. Wt: 288.14 g/mol
InChI Key: UAHDOWZVLOWIPJ-UHFFFAOYSA-N
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Description

4-(6-Bromoimidazo[1,2-a]pyridin-2-yl)aniline is a heterocyclic compound that features a bromine atom at the 6-position of the imidazo[1,2-a]pyridine ring and an aniline group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-Bromoimidazo[1,2-a]pyridin-2-yl)aniline typically involves the reaction of 2-aminopyridine with α-bromoketones under specific conditions. One common method involves the use of toluene as a solvent, with iodine (I2) and tert-butyl hydroperoxide (TBHP) as reagents to promote C–C bond cleavage . Another approach uses ethyl acetate as a solvent and TBHP alone to facilitate a one-pot tandem cyclization/bromination reaction .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield and purity. These methods would typically employ continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

4-(6-Bromoimidazo[1,2-a]pyridin-2-yl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different derivatives.

    Reduction: Reduction reactions can modify the bromine atom or other functional groups.

    Substitution: The bromine atom can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include TBHP and I2.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophiles like amines or thiols can replace the bromine atom under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazo[1,2-a]pyridines .

Mechanism of Action

The mechanism of action of 4-(6-Bromoimidazo[1,2-a]pyridin-2-yl)aniline involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. For example, it may inhibit phosphatidylinositol 3-kinase (PI3K) signaling, which is often associated with tumorigenesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(6-Bromoimidazo[1,2-a]pyridin-2-yl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

774239-23-5

Molecular Formula

C13H10BrN3

Molecular Weight

288.14 g/mol

IUPAC Name

4-(6-bromoimidazo[1,2-a]pyridin-2-yl)aniline

InChI

InChI=1S/C13H10BrN3/c14-10-3-6-13-16-12(8-17(13)7-10)9-1-4-11(15)5-2-9/h1-8H,15H2

InChI Key

UAHDOWZVLOWIPJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CN3C=C(C=CC3=N2)Br)N

Origin of Product

United States

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